molecular formula C30H55N10O17P3S B1217232 N-Coa-asp CAS No. 83889-68-3

N-Coa-asp

Cat. No.: B1217232
CAS No.: 83889-68-3
M. Wt: 952.8 g/mol
InChI Key: CSVGELBXUMEGSQ-FUEUKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Coa-asp is a critical research compound for investigators studying metabolic pathways, particularly the N-acetylaspartate (NAA) biosynthesis pathway. This pathway, central to energy homeostasis, involves the condensation of acetyl-CoA and aspartate, a reaction catalyzed by aspartate N-acetyltransferase (Asp-NAT, encoded by the gene Nat8l) . Research indicates that the NAA pathway is highly nutrient-responsive and plays a significant role in specialized tissues like brown adipose tissue (BAT), where it contributes to increased energy expenditure and metabolic adaptation . The pathway is a key link in distinct biochemical features of central nervous system metabolism, with NAA being synthesized in neurons and subsequently involved in processes such as myelin lipid synthesis in oligodendrocytes . Abnormalities in NAA metabolism are associated with various disease states, making it a vital area of biomedical research . This compound serves as a fundamental tool for probing the mechanisms of acetyl-CoA transfer, lipid mobilization, and mitochondrial respiration, offering insights into novel metabolic pathways that control energy homeostasis . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

83889-68-3

Molecular Formula

C30H55N10O17P3S

Molecular Weight

952.8 g/mol

IUPAC Name

[[(3R)-4-[[3-[2-[2-[4-(3-aminopropylamino)butylamino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C30H55N10O17P3S/c1-30(2,25(44)28(45)36-11-6-20(41)35-12-13-61-15-21(42)34-10-4-3-8-33-9-5-7-31)16-54-60(51,52)57-59(49,50)53-14-19-24(56-58(46,47)48)23(43)29(55-19)40-18-39-22-26(32)37-17-38-27(22)40/h17-19,23-25,29,33,43-44H,3-16,31H2,1-2H3,(H,34,42)(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,32,37,38)(H2,46,47,48)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

CSVGELBXUMEGSQ-FUEUKBNZSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)NCCCCNCCCN)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)NCCCCNCCCN)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)NCCCCNCCCN)O

Synonyms

N-(2-(S-CoA)acetyl)spermidine
N-(2-(S-coenzyme A)acetyl)spermidine
N-CoA-ASP

Origin of Product

United States

N 2 S Coenzyme A Acetyl Spermidine N Coa Asp : Biosynthesis, Biological Roles, and Research Directions

Biosynthetic Pathways and Enzymatic Synthesis

The synthesis of N-COA-ASP is understood to involve the enzymatic modification of its precursor molecules, spermidine (B129725) and Coenzyme A. ontosight.ai This process likely integrates into existing cellular acetylation pathways, utilizing the activated acetyl group provided by acetyl-CoA.

Precursor Utilization: Spermidine and Coenzyme A

The formation of this compound necessitates the availability of both spermidine and Coenzyme A. ontosight.ai Spermidine is a ubiquitous polyamine involved in fundamental cellular processes such as cell growth, proliferation, and differentiation. ontosight.ainih.gov Coenzyme A, derived from pantothenic acid (vitamin B5), is a central molecule in metabolism, acting as an acyl group carrier in numerous reactions, including fatty acid synthesis and oxidation, ketogenesis, and the citric acid cycle. ontosight.aioup.comebi.ac.uk The biosynthesis of CoA involves the utilization of pantothenate. oup.com Acetyl-CoA, a key form of CoA, is generated through various metabolic routes, including the oxidation of pyruvate (B1213749) and fatty acids. ebi.ac.ukresearchgate.net

Putative CoA-transferase Activity and Elucidation of Specific Enzymes

The synthesis of this compound is believed to occur through an enzymatic acetylation reaction where an acetyl group is transferred from acetyl-CoA to spermidine. ontosight.ai This type of reaction is typically catalyzed by enzymes belonging to the acyltransferase family, specifically CoA-transferases or similar enzymes. ontosight.ainih.gov While the specific enzyme directly responsible for this compound synthesis has not been definitively identified and fully elucidated, the involvement of a CoA-transferase is hypothesized based on the reaction mechanism. ontosight.ai

Related enzymatic activities that utilize acetyl-CoA as a substrate for acetylation include N-acetyltransferases (NATs), which are involved in the N-terminal acetylation of proteins. uniprot.orgnih.gov For instance, Aspartate N-acetyltransferase (Asp-NAT) synthesizes N-acetylaspartate (NAA) from acetyl-CoA and aspartate. nih.govfrontiersin.orgnih.gov Spermidine/spermine N1-acetyltransferase (SSAT) is another enzyme in polyamine metabolism that utilizes acetyl-CoA to acetylate spermidine and spermine, primarily at the N1 position, as part of polyamine catabolism and homeostasis. nih.govmedipol.edu.trphysiology.orgnih.gov While SSAT acetylates spermidine, the resulting product is N1-acetylspermidine, distinct from this compound. medipol.edu.trnih.gov The precise enzymatic machinery forming the acetyl linkage between Coenzyme A and spermidine in this compound remains an active area of investigation.

Interplay with Cellular Metabolism

Given its structure incorporating both a polyamine and Coenzyme A, this compound is likely to interact with and influence various aspects of cellular metabolism. ontosight.ai Its participation in CoA-dependent reactions and its potential impact on broader metabolic pathways are areas of ongoing research.

Integration into CoA-dependent Enzymatic Reactions

Coenzyme A is a critical cofactor for a vast array of enzymatic reactions, primarily functioning in the transfer of acyl groups. ontosight.aioup.comcaldic.com These reactions are central to energy metabolism, biosynthesis of fatty acids, and other essential cellular processes. ontosight.aioup.comymdb.caacs.org The presence of the CoA moiety in this compound suggests that this compound may participate in or modulate CoA-dependent enzymatic reactions. ontosight.ai This could occur through direct involvement as a substrate or product, or indirectly by influencing the availability or activity of enzymes that utilize CoA or acetyl-CoA. The precise manner in which this compound integrates into these reactions requires further detailed investigation.

Influence on Broader Metabolic Pathways

The interplay between polyamine metabolism and CoA metabolism is recognized, and alterations in one can affect the other. ontosight.aiphysiology.org For example, SSAT activity, which utilizes acetyl-CoA, can link polyamine metabolism to lipid and carbohydrate metabolism by influencing acetyl-CoA levels. physiology.org this compound, as a conjugate of spermidine and CoA, may therefore influence broader metabolic pathways. ontosight.ai Its potential roles could include affecting the fluxes through pathways where spermidine or CoA are involved, such as those related to energy production, lipid synthesis, or polyamine homeostasis. ontosight.ainih.govfrontiersin.orgphysiology.orgunil.ch Research into the impact of this compound on these interconnected metabolic networks is crucial for understanding its biological significance.

Proposed and Emerging Biological Functions

The biological functions of this compound are not yet fully elucidated, but ongoing research suggests potential roles that intersect with the known functions of its constituent molecules, spermidine and Coenzyme A. ontosight.ai

Spermidine is known to be involved in processes such as autophagy regulation, cell growth and proliferation, and the response to oxidative stress. ontosight.ai Coenzyme A plays a central role in fatty acid metabolism, ketogenesis, and the citric acid cycle. ontosight.ai Given its structure, this compound may modulate these or related processes, possibly by influencing enzyme activity or acting as a signaling molecule. ontosight.ai

Emerging research directions aim to uncover the precise biological functions of this compound. Understanding its role could provide insights into the regulation of metabolism and cellular homeostasis. ontosight.ai This may potentially reveal new targets for therapeutic intervention in diseases related to metabolic dysregulation. ontosight.ai Furthermore, the interaction between polyamines and CoA metabolism, and by extension the role of this compound, may have implications for understanding cellular stress responses and longevity. ontosight.ai Detailed research findings on the specific biological functions of this compound are still accumulating, and this remains a key area for future investigation.

Autophagy Regulation

Autophagy is a fundamental cellular process involving the degradation of damaged components and recycling of macromolecules to maintain cellular homeostasis. cellnatsci.comspandidos-publications.com It is tightly controlled by various signaling pathways, notably the PI3K-AKT-mTOR pathway. spandidos-publications.com Spermidine, a precursor to this compound, has been implicated in inducing autophagy. wikipedia.org Research suggests that leucine (B10760876) and its metabolite acetyl-CoA can inhibit autophagy by activating mTORC1. researchgate.net While the direct role of this compound in autophagy regulation is still under investigation, its structural components, spermidine and acetyl-CoA (derived from CoA), are known to influence this process. ontosight.airesearchgate.net

Cellular Growth and Proliferation Mechanisms

Polyamines, including spermidine, are essential for the normal growth and proliferation of all cells. nih.govpnas.org Cellular polyamine levels are tightly regulated, and enzymes involved in their metabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), play a key role in maintaining polyamine homeostasis and influencing cellular processes like normal and neoplastic growth. nih.govphysiology.org SSAT acetylates spermidine and spermine, targeting them for export or degradation. pnas.org this compound, being an acetylated form involving spermidine and CoA, is potentially linked to these regulatory mechanisms. ontosight.ai Acetyl-CoA is also a crucial metabolite that fuels the TCA cycle and supports ATP production, which is essential for cell proliferation. elifesciences.org

Involvement in Fatty Acid Metabolism

Coenzyme A is central to fatty acid metabolism, including synthesis and oxidation. ontosight.ai Fatty acids need to be activated to form acyl-CoA before entering metabolic pathways. nih.govwjgnet.com Enzymes like acyl coenzyme A synthetase (ACS) catalyze the conversion of fatty acids to acyl-CoA. nih.govwjgnet.com this compound contains a CoA moiety, suggesting its potential involvement in CoA-dependent aspects of fatty acid metabolism. ontosight.ai Studies on other acetylated compounds involving CoA, such as N-acetylaspartate (NAA), have shown links to lipid and energy metabolism. nih.gov

Modulation of Cellular Stress Responses

Cellular stress responses are crucial for cells to cope with various stimuli, including oxidative stress, proteotoxic stress, and endoplasmic reticulum stress. nih.govnih.govcarleton.edu Spermidine has been implicated in the response to oxidative stress. ontosight.ai The interaction between polyamines and CoA metabolism may have implications for understanding cellular stress responses. ontosight.ai While the direct role of this compound is being researched, its connection to both polyamines and CoA suggests a potential modulatory role in these complex cellular defense mechanisms. ontosight.ai

Implications for Longevity Research

Spermidine has been shown to act as a crucial regulator of longevity in various organisms, linked to its ability to promote autophagy, mitophagy, and mitochondrial respiration. wikipedia.orgmdpi.com Research into this compound could provide insights into cellular homeostasis and potentially reveal new targets for therapeutic intervention in diseases related to metabolic dysregulation, which may have implications for longevity. ontosight.ai

Advanced Methodologies for Investigating this compound

Investigating biochemical compounds like this compound requires advanced analytical techniques for their detection and quantification in complex biological matrices. alwsci.comresearchgate.net

Analytical Techniques for Quantification and Detection in Biological Samples

Chromatographic methods, particularly those coupled with mass spectrometry, are increasingly used for the quantitative determination of endogenous compounds in biological samples. researchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), and specifically LC-MS/MS (Tandem Mass Spectrometry), is considered a gold standard for metabolite analysis due to its sensitivity, accuracy, and ability to handle complex mixtures. alwsci.com High-Resolution Mass Spectrometry (HRMS) can also be used for identifying novel or unexpected metabolites. alwsci.com Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing volatile or semi-volatile metabolites, often requiring derivatization. alwsci.com Challenges in quantifying endogenous compounds like this compound in biological samples include the lack of truly analyte-free matrices and potential matrix effects, necessitating specific strategies such as standard addition, surrogate matrix, or surrogate analytes for accurate quantification. researchgate.netin-part.com

Isotopic Labeling Approaches for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace metabolic pathways and quantify the flow of carbon and other elements through cellular systems. nih.goveurisotop.com This approach involves replacing specific atoms in a molecule with different isotopes, either radioactive (e.g., ¹⁴C, ³H) or stable (e.g., ¹³C, ²H, ¹⁵N). nih.gov By tracking the incorporation of these labeled isotopes into metabolites, researchers can determine whether a particular pathway is active and assess its rate. nih.goveurisotop.com

For this compound, isotopic labeling could be employed to investigate its biosynthesis and metabolic fate. For instance, using isotopically labeled spermidine or acetyl-CoA as precursors could help trace the synthesis of this compound and identify the enzymes involved. ontosight.ai Similarly, introducing labeled this compound into a biological system could help researchers understand how it is metabolized, what products are formed, and which pathways it influences. nih.goveurisotop.com

Stable isotope tracers, such as those containing ¹³C or ¹⁵N, are commonly used in conjunction with techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect and quantify the incorporated labels. nih.gov Tandem mass spectrometry (MS/MS) can provide even more detailed information for high-resolution metabolic flux analysis. nih.gov

Isotopic tracing experiments can be designed as single labeling experiments or parallel labeling experiments, depending on the research question. nih.gov Single labeling experiments involve using one or a mixture of labeled substrates, while parallel labeling experiments utilize different tracer sets in parallel cultures. nih.govumich.edu Careful experimental design, including consideration of tracer uptake and timing of labeling, is crucial for obtaining accurate and precise flux estimates. umich.edunorthwestern.edu

While the direct application of isotopic labeling specifically for tracing this compound metabolism is an area of ongoing research, the principles of this technique are well-established for studying polyamine and CoA metabolism, the precursor pathways of this compound. wikipedia.orgwikipedia.org

Genetic and Molecular Tools for Functional Elucidation

Understanding the biological functions of this compound requires the use of various genetic and molecular tools. These tools enable researchers to manipulate the levels of this compound, identify interacting proteins, and study the effects of this compound on cellular processes.

Genetic tools can include techniques for overexpressing or knocking down genes involved in the synthesis or degradation of this compound. uwo.caresearchgate.net Although the specific enzymes responsible for this compound synthesis are not fully elucidated, they are believed to involve CoA-transferases or similar enzymes that acetylate spermidine. ontosight.ai Manipulating the expression of candidate genes could help confirm their role in this compound metabolism. Similarly, genetic approaches like CRISPR-Cas9 can be used to create targeted mutations in these genes to study the consequences of altered this compound levels.

Molecular tools encompass a range of techniques, including:

Enzyme Assays: Developing specific enzyme assays for the synthesis and degradation of this compound is essential for characterizing the enzymes involved and studying their kinetics and regulation. nih.gov Assays that measure the generation of free CoA from acetyl-CoA, a substrate in acetylation reactions, can be adapted to study this compound synthesis. nih.gov

Protein Interaction Studies: Techniques like co-immunoprecipitation or pull-down assays can be used to identify proteins that bind to this compound or the enzymes involved in its metabolism. nih.gov This can provide insights into the molecular mechanisms by which this compound exerts its effects.

Reporter Assays: Developing reporter systems that respond to changes in this compound levels or activity could be valuable for high-throughput screening and studying the downstream effects of this compound.

Synthesis of Analogs: Synthesizing structural analogs of this compound can help probe its binding sites on target proteins and develop inhibitors or activators to study its function. nih.govnih.gov For example, a multisubstrate analog formed by joining coenzyme A with spermidine through an acetic acid linkage has been shown to inhibit histone acetylase activity. nih.gov This suggests that this compound or similar molecules might influence acetylation processes.

Molecular Modeling: Computational approaches like molecular modeling can provide insights into the potential binding modes of this compound with target enzymes, such as acetyltransferases. researchgate.net This can help guide the design of further biochemical experiments and the development of specific molecular tools.

The application of these genetic and molecular tools is crucial for unraveling the precise biological roles of this compound and its involvement in cellular processes, including its potential links to autophagy, cell growth, and fatty acid metabolism as suggested by its relationship to spermidine and Coenzyme A. ontosight.ai

N-Acetylaspartate (NAA) is a prominent metabolite with crucial roles in various biological processes, particularly within the nervous system and increasingly recognized in peripheral tissues. Its metabolism involves a tightly regulated enzymatic pathway, influencing cellular energy and lipid dynamics. This article focuses exclusively on the enzymatic synthesis and degradation of NAA and its involvement in energy and lipid metabolism, drawing upon detailed research findings.

N Acetylaspartate Naa Metabolism: Enzymes, Pathways, and Cellular Significance

NAA Pathway in Energy and Lipid Metabolism

Coordination with Mitochondrial Respiration

N-Acetylaspartate metabolism is intricately linked with mitochondrial respiration, particularly within neurons. NAA is synthesized in neuronal mitochondria from acetyl-CoA and aspartate, a reaction catalyzed by aspartate N-acetyltransferase (Asp-NAT, encoded by the gene Nat8l). nih.govnih.govmetabolomicsworkbench.orgmdpi.com This process shares acetyl-CoA with the tricarboxylic acid (TCA) cycle, a central pathway for ATP production in mitochondria. mdpi.comfrontiersin.org Aspartate is also shared with the malate-aspartate shuttle, another mitochondrial system supporting the electron transport chain and ATP turnover. mdpi.com

The levels of NAA in the brain have been suggested to reflect the health and function of neurons and their mitochondria, potentially serving as markers for monitoring neuronal energy impairment. frontiersin.org Studies using magnetic resonance spectroscopy (MRS) have indicated that NAA levels in the uninjured human brain correlate with ADP levels, suggesting a link to energy metabolism. frontiersin.org Reduced NAA levels observed after traumatic brain injury (TBI) are paralleled by decreases in ATP and acetyl-CoA, further indicating a substantial impact on neuroenergetics. frontiersin.org While the exact connections between NAA and brain energy metabolism are still being elucidated, the involvement of acetyl-CoA generation and utilization is considered likely. frontiersin.org NAA synthesis may also facilitate the removal of aspartate from neuronal mitochondria, which could favor the conversion of glutamate (B1630785) to alpha-ketoglutarate, thereby promoting entry into the TCA cycle for energy production. nih.gov

Acetyl-CoA Delivery and Histone Acetylation Linkages

Beyond its role in mitochondrial metabolism, NAA is recognized as a source of acetate (B1210297) for various cellular processes, including lipid synthesis and protein acetylation. nih.govfrontiersin.org NAA is cleaved by the enzyme aspartoacylase (ASPA), yielding aspartate and acetate. nih.gov Acetyl-CoA synthetase (AceCS) can then utilize this acetate to generate acetyl-CoA, which is essential for lipid synthesis and also acts as a second messenger and a general energy metabolite. nih.gov

In the brain, NAA-derived acetate is particularly important for myelin lipid synthesis in oligodendrocytes during postnatal development. nih.govnih.govfrontiersin.org NAA is transported from neurons to oligodendrocytes, where ASPA cleaves it to provide the acetyl groups needed for fatty acid and steroid synthesis, the building blocks of myelin. nih.gov Approximately one-third of the requisite acetyl-CoA for myelin lipid synthesis during brain development is supplied by NAA, with the remaining two-thirds coming from citrate (B86180) produced in oligodendrocyte mitochondria. frontiersin.org

The NAA pathway has also been implicated in protein acetylation, including histone acetylation. nih.govresearchgate.net Studies in brown adipocytes have shown that silencing ASPA diminishes cytosolic acetyl-CoA levels and reduces the acetylation of histone H3, specifically at lysine (B10760008) residues H3K9 and H3K27. nih.gov These histone modifications are known to regulate gene transcription, and accordingly, the transcription of many genes, including adipogenic markers, is downregulated upon ASPA silencing, leading to reduced differentiation potential. nih.gov The colocalization of ASPA and AceCS1 in the brain further supports a potential role for NAA-derived acetate in protein acetylation within this tissue. nih.gov

Physiological Roles and Tissue-Specific Expression

N-Acetylaspartate, while highly concentrated in neurons, is also found in other tissues, and its physiological roles exhibit tissue-specific variations. nih.govfrontiersin.orgresearchgate.net

Function in Brown Adipose Tissue (BAT)

Brown adipose tissue (BAT), known for its role in thermogenesis and energy expenditure, exhibits high expression levels of the enzymes involved in NAA metabolism: Asp-NAT (Nat8l) and ASPA. nih.govresearchgate.netnih.gov In brown adipocytes, the NAA pathway is linked to lipid metabolism and histone acetylation. nih.gov Increased expression of Nat8l, the gene encoding the NAA synthesizing enzyme, has been shown to induce de novo lipogenesis and promote the brown adipocyte phenotype. nih.gov Conversely, silencing ASPA reduces brown adipocyte differentiation, mechanistically linked to decreased histone acetylation and gene transcription. nih.gov

The metabolism of NAA in brown adipocytes has been suggested to be coupled with increased lipogenesis and lipolysis, potentially creating a "futile" cycle that continuously supports mitochondrial oxidation and thermogenesis. researchgate.netnih.gov Intracellular NAA levels can boost the browning of white adipocytes and enhance lipolysis and mitochondrial uncoupling in brown adipocytes. biorxiv.org NAA can also regulate de novo lipogenesis and autophagy by altering cytosolic acetyl-CoA levels in immortalized brown adipocyte cells. biorxiv.org

Brain Metabolism and Neuronal Energetics

N-Acetylaspartate is one of the most abundant metabolites in the brain, primarily concentrated in neurons. frontiersin.orgfrontiersin.orgresearchgate.net Its high concentration in neurons has led to its widespread use as a marker of neuronal health and density in proton magnetic resonance spectroscopy (MRS). frontiersin.orgresearchgate.net Reduced NAA levels are observed in various neuropathological conditions, including traumatic brain injury and neurodegenerative diseases like Alzheimer's and Huntington's disease, as well as in metabolic disorders such as obesity and type 2 diabetes. frontiersin.orgfrontiersin.org

While NAA is synthesized in neuronal mitochondria, it is transported to oligodendrocytes and astrocytes, which contain ASPA, the enzyme that cleaves NAA. frontiersin.org This transport and cleavage are crucial for providing acetate for myelin synthesis in oligodendrocytes. nih.govfrontiersin.org In addition to its role in myelination, NAA is also considered a facilitator of energy metabolism in neuronal mitochondria. frontiersin.org The link between NAA and neuronal energetics is complex, but it appears to involve acetyl-CoA generation and utilization. frontiersin.org NAA metabolism may indirectly link to ATP metabolism by facilitating aspartate removal from mitochondria, thereby promoting the TCA cycle. nih.gov

NAA is also a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain, suggesting additional roles in neurotransmission or neuromodulation. nih.gov Other proposed functions for NAA in the brain include neuronal osmoregulation and axon-glial signaling. nih.gov

Research Approaches and Methodological Considerations

Investigating the complex metabolism and physiological roles of NAA requires a variety of research approaches and careful methodological considerations.

Omics Technologies for Pathway Analysis (e.g., Lipidomics, Transcriptomics)

Omics technologies, such as transcriptomics and lipidomics, are powerful tools for analyzing biological pathways related to NAA metabolism and function. wikipedia.orgnih.govfrontiersin.orgresearchgate.netmdpi.combiorxiv.org These approaches allow for comprehensive, unbiased analysis of molecular changes within a biological system. frontiersin.orgresearchgate.netbiorxiv.org

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue, providing insights into gene expression levels and the regulation of metabolic enzymes like Asp-NAT and ASPA. wikipedia.orgnih.govfrontiersin.orgresearchgate.net Lipidomics focuses on the comprehensive analysis of lipids within a biological system, which is particularly relevant given NAA's role in lipid synthesis, especially myelination and lipogenesis in brown adipose tissue. wikipedia.orgnih.govfrontiersin.orgresearchgate.netmdpi.com By identifying and quantifying a wide range of lipid species, lipidomics can reveal alterations in lipid profiles associated with changes in NAA metabolism or physiological state. nih.govmdpi.com

Integrating data from multiple omics platforms, such as transcriptomics and lipidomics, can provide a more holistic understanding of the biological processes influenced by NAA. nih.govfrontiersin.orgresearchgate.netmdpi.combiorxiv.org Integrated analyses can help identify key genes and metabolic pathways that are coordinately regulated. nih.govresearchgate.net For instance, combined transcriptomics and lipidomics analyses have been used to investigate lipid metabolic disturbances and their underlying mechanisms in various tissues. nih.govresearchgate.net These integrated approaches can involve network analysis to explore the relationships between differentially expressed genes and altered lipid molecules. nih.govfrontiersin.org

The application of omics technologies, including lipidomics and transcriptomics, is crucial for unraveling the intricate roles of NAA in diverse tissues and physiological contexts. nih.govfrontiersin.orgresearchgate.netmdpi.combiorxiv.org

N Terminal Protein Acetylation: Mechanisms, Enzymes, and Functional Consequences

N-terminal Acetyltransferases (NATs) Families and Substrate Specificity

N-terminal acetylation is a widespread protein modification in eukaryotes, affecting a vast number of proteins and influencing their stability, function, and localization. nih.gov This process is carried out by a group of enzymes known as N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the α-amino group of a protein's N-terminus. nih.govresearchgate.net The NATs are categorized into different families based on their subunit composition and their highly specific preferences for certain N-terminal amino acid sequences.

NatB (Naa20/Naa25 complex) Specificity for Met-Asp/Glu/Asn/Gln Initiating Proteins

The NatB complex is one of the major co-translationally active NATs, responsible for acetylating approximately 20% of the proteome in eukaryotes. nih.gov This complex consists of a catalytic subunit, Naa20, and an auxiliary subunit, Naa25. researchgate.net NatB demonstrates strong substrate specificity for nascent proteins that retain their initiator methionine (iMet) and have an acidic or hydrophilic residue in the second position. nih.gov Its preferred substrates are proteins with N-terminal sequences of Met-Asp (MD), Met-Glu (ME), Met-Asn (MN), or Met-Gln (MQ). nih.govcreative-proteomics.com

The auxiliary Naa25 subunit is thought to help anchor the complex to the ribosome and increases the substrate affinity of the catalytic Naa20 subunit. nih.gov However, studies have shown that the Naa20 subunit alone is capable of acetylating canonical NatB substrates in vitro. nih.gov To understand the precise mechanism of substrate recognition, researchers utilize competitive inhibitors. A key example is CoA-Ac-MDEL, a bisubstrate analog that mimics both Acetyl-CoA and a substrate peptide (Met-Asp-Glu-Leu). Structural studies of Naa20 in complex with this inhibitor have provided significant insights into how NatB recognizes and binds its specific substrates. nih.gov

Table 1: Substrate Specificity of the NatB Complex
NAT ComplexSubunitsRecognized N-terminal SequencesExample Substrate Mentioned in Research
NatBNaa20 (catalytic), Naa25 (auxiliary)Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln-LKB1 (contains Met-Glu and Met-Asp motifs) nih.gov

NAA80 (N-alpha-acetyltransferase 80) and Acidic N-termini (e.g., Asp-Asp-Asp)

Unlike the ribosome-associated NATs that act co-translationally, NAA80 (also known as NatH) is a specialized NAT that acts post-translationally on a very specific substrate: actin. nih.govuib.no Animal actins undergo a unique N-terminal processing pathway. Initially, they may be co-translationally acetylated by NatB if they begin with Met-Asp or Met-Glu. nih.govresearchgate.net This is followed by the removal of the first two residues, exposing a new N-terminus that begins with an acidic amino acid. nih.gov

NAA80 then catalyzes the final acetylation step on this newly exposed acidic N-terminus. nih.gov In vitro assays have demonstrated that NAA80 has a marked preference for peptides with acidic N-termini, such as DDDIA (from human β-actin) and EEEI. nih.gov The co-evolution of the NAA80 enzyme and the acidic N-terminus of mature actin across different species highlights the highly specialized and crucial role of this modification in regulating cytoskeleton assembly and cell motility. nih.govresearchgate.net

General Mechanisms of Acetyl Group Transfer from Acetyl-CoA

The fundamental reaction catalyzed by all NATs is the transfer of an acetyl group from the donor molecule, Acetyl-CoA, to the primary α-amino group of a protein's first amino acid. nih.govnih.gov This covalent modification neutralizes the positive charge of the terminal amino group at physiological pH, which can significantly alter the protein's properties. creative-proteomics.com

The catalytic process follows an ordered Bi-Bi reaction mechanism. nih.gov This mechanism involves two substrates (Acetyl-CoA and the protein) and produces two products (the acetylated protein and Coenzyme A). The reaction begins with the binding of the Acetyl-CoA cofactor to the enzyme. This binding event often induces a conformational change that promotes the subsequent binding of the protein substrate. Once both molecules are in the active site, the enzyme facilitates the direct transfer of the acetyl group. A general base within the active site deprotonates the N-terminal amino group, enhancing its nucleophilicity to attack the acetyl group of Acetyl-CoA. nih.gov This proceeds through a tetrahedral intermediate, which then collapses, releasing the acetylated protein and Coenzyme A. nih.gov

Molecular Mechanisms and Structural Basis of NAT Activity

The function and specificity of NATs are dictated by their three-dimensional structure. These enzymes belong to the GCN5-related N-acetyltransferase (GNAT) superfamily, which is characterized by a conserved structural fold and a common mode of binding Acetyl-CoA. nih.govnih.gov

Active Site Architecture and Cofactor Binding (Acetyl-CoA)

Members of the GNAT superfamily, including the NATs, share a common α/β fold despite having low sequence identity. nih.gov A key feature of this structure is the binding pocket for the Acetyl-CoA cofactor. This pocket is highly conserved, with specific residues forming hydrogen bonds and other interactions with the CoA molecule to position it correctly for catalysis. nih.govresearchgate.net For instance, a conserved RxxGxG/A motif is often part of the core Acetyl-CoA binding pocket. nih.gov The binding of Acetyl-CoA is the first step in the catalytic cycle and is essential for the subsequent recruitment of the protein substrate. nih.gov A characteristic feature of NATs is a β6-β7 hairpin loop that covers the active site, forming a narrow tunnel where the cofactor and the polypeptide substrate meet for the acetyl transfer reaction. nih.gov

Substrate Recognition and Binding Pockets

The specificity of each NAT family is determined by the unique architecture of its substrate-binding pocket, which complements the specific N-terminal sequences of its target proteins. nih.gov NATs make extensive hydrogen-bond interactions with the backbone atoms of the first two to three N-terminal residues of the substrate, which contributes to their specificity for protein N-termini over other molecules. nih.gov

In the case of NatB, the crystal structure of its catalytic subunit, Naa20, in complex with the bisubstrate inhibitor CoA-Ac-MDEL, has revealed the molecular basis for its specificity. nih.gov The binding pocket of Naa20 is shaped to accommodate a methionine residue at the first position and has specific residues that favorably interact with the acidic side chains of aspartate or glutamate (B1630785) at the second position. These precise interactions ensure that only proteins with the canonical NatB substrate signature are efficiently acetylated. nih.gov

Table 2: Structural Features of NATs
FeatureDescriptionFunctionRelevant Enzyme Family
GNAT FoldA conserved α/β structural fold common to the GNAT superfamily. nih.govnih.govProvides the basic scaffold for cofactor and substrate binding.All NATs
Acetyl-CoA Binding PocketA highly conserved pocket that binds the acetyl donor, Acetyl-CoA. nih.govresearchgate.netPositions Acetyl-CoA for acetyl group transfer.All NATs
β6-β7 Hairpin LoopA flexible loop that covers the active site. nih.govForms a tunnel for the reaction and may regulate substrate access.All NATs
Substrate Binding PocketA variable pocket that recognizes specific N-terminal amino acid sequences. nih.govnih.govDetermines the substrate specificity of each NAT family.All NATs (e.g., Naa20 for Met-Asp/Glu)

Catalytic Triads and Residue Roles (e.g., His, Asp, Cys)

The catalytic mechanism of N-terminal acetyltransferases (NATs), the enzymes responsible for N-terminal acetylation, involves key amino acid residues within their active sites that facilitate the transfer of the acetyl group. While the classical "catalytic triad" of serine, histidine, and aspartate is a hallmark of many hydrolases like proteases, NATs, as part of the GNAT (Gcn5-related N-acetyltransferase) superfamily, employ a related but distinct mechanism for catalysis. nih.govwikipedia.orgwikibooks.org This process generally follows an ordered Bi-Bi reaction mechanism, where the binding of acetyl-CoA precedes the binding of the protein substrate. nih.gov

A crucial step in the catalytic cycle is the deprotonation of the terminal α-amino group of the substrate protein, which enhances its nucleophilicity to attack the acetyl group of acetyl-CoA. nih.gov This is often facilitated by one or two residues acting as general bases, sometimes through an intermediary water molecule. nih.gov

While a canonical triad (B1167595) may not be present in all NATs, studies on related enzymes like arylamine N-acetyltransferases (NATs) have highlighted the essential roles of specific residues that form a Cys-His-Asp catalytic triad. nih.gov In these enzymes, each of the three residues is indispensable for acetylation activity. nih.gov

Histidine (His): In the context of a catalytic triad, histidine typically functions as a general base, accepting a proton from the nucleophilic residue to increase its reactivity. wikibooks.org In some proteases, the aspartate residue orients the histidine to enhance its proton-accepting capability through hydrogen bonding. wikibooks.org

Aspartic Acid (Asp): Aspartic acid, another key component of many catalytic triads, generally serves to orient the histidine residue and stabilize its protonated state, thereby completing the charge-relay system. wikipedia.orgwikibooks.org

Cysteine (Cys): In certain classes of enzymes, including some NATs, a cysteine residue can act as the primary nucleophile, directly attacking the acetyl group of acetyl-CoA. nih.gov The reactivity of this cysteine is enhanced by the other members of the catalytic triad. nih.gov Recent research has also shed light on the interplay between N-terminal cysteine acetylation and oxidation, which can define protein stability. researchgate.netcrick.ac.uk The local sequence context dictates whether an N-terminal cysteine is acetylated by NATs or oxidized, with NATs showing a preference for acidic or polar residues following the cysteine. researchgate.net

Functional Impact on Protein Biology

N-terminal acetylation has profound and diverse consequences for the biological function of a protein, influencing its entire life cycle from folding and stability to its ultimate degradation. creative-proteomics.comnih.govsemanticscholar.org By neutralizing the positive charge of the N-terminal amino group and increasing its hydrophobicity, this modification can alter a protein's structure and its interactions with other molecules. nih.govnih.gov

Influence on Protein Folding and Stability

N-terminal acetylation can significantly impact the proper folding and subsequent stability of a protein. nih.govsemanticscholar.org For some proteins, this modification is crucial for achieving their correct three-dimensional structure. In the absence of N-terminal acetylation, certain proteins are prone to misfolding and aggregation. nih.gov For instance, the N-terminal acetylation of α-synuclein, mediated by NatB, stabilizes an N-terminal α-helix and enhances its resistance to aggregation. nih.gov

Conversely, this modification can also have a protective effect against pathological protein aggregation. creative-proteomics.com A notable example is the amyloid-beta (Aβ) peptide, where N-terminal acetylation of the first residue, an aspartic acid (Ac-Asp1), leads to a decrease in its hydrophobic core exposure. This, in turn, reduces the formation of β-sheets, which are characteristic of amyloid plaques in Alzheimer's disease. creative-proteomics.com In vitro studies have demonstrated that acetylated Aβ1-42 aggregates more slowly and forms less toxic fibrils. creative-proteomics.com

N-terminal acetylation also plays a critical role in regulating a protein's half-life by either enhancing its conformational stability or by masking degradation signals. creative-proteomics.com

Modulation of Protein-Protein Interactions

The chemical changes induced by N-terminal acetylation can create or modify protein interaction surfaces. nih.gov The conversion of a positively charged N-terminus to a more hydrophobic one can facilitate interactions with other proteins, often by allowing the acetylated N-terminus to fit into a hydrophobic binding pocket on a partner protein. nih.govnih.gov

A well-documented example is the interaction between the E2 conjugating enzyme Ubc12 and Dcn1, a component of an E3 ligase complex. The N-terminally acetylated initiator methionine of Ubc12 docks into a hydrophobic pocket on Dcn1, an interaction that is essential for the function of the E2/E3 complex. nih.gov Similarly, N-terminal acetylation of insulin receptor substrate 1 (IRS1) by NatA reduces its interaction with the insulin receptor, thereby modulating insulin signaling. creative-proteomics.com

Regulation of Subcellular Localization and Targeting

N-terminal acetylation can act as a critical signal for the proper subcellular localization of proteins. creative-proteomics.comnih.gov This modification can influence whether a protein is targeted to specific organelles or membranes. For transmembrane proteins, N-terminal acetylation of their signal peptides can shield hydrophobic residues, preventing them from aggregating before they are correctly inserted into the membrane. creative-proteomics.com For example, the N-terminal acetylation of Sec61 by NatC prevents its premature aggregation in the endoplasmic reticulum (ER) membrane. creative-proteomics.com

Furthermore, N-terminal acetylation can direct proteins to membranes through different mechanisms. nih.gov One mechanism involves the association with an integral membrane protein, as seen with the Golgi protein Arl3, which is anchored to the membrane by Sys1. nih.gov Another mechanism is through direct interaction with the membrane, as observed with α-synuclein, where acetylation enhances its affinity for vesicles. nih.gov

Conversely, N-terminal acetylation can also inhibit protein targeting to certain locations. For instance, it can act as a signal to prevent proteins from entering the secretory pathway. scispace.com It can also affect nuclear import by neutralizing the positive charges near a nuclear localization signal (NLS), thereby disrupting the interaction with importin-α. creative-proteomics.com

Roles in Protein Degradation Pathways

The role of N-terminal acetylation in protein degradation is complex and can be context-dependent. On one hand, it can protect proteins from degradation by masking N-terminal degradation signals, known as N-degrons. creative-proteomics.combiorxiv.org By acetylating the N-terminus, the recognition of these degrons by E3 ubiquitin ligases is prevented, thus stabilizing the protein. creative-proteomics.com For instance, N-terminal acetylation of Cyclin B1 by NatA shields it from recognition by the anaphase-promoting complex/cyclosome (APC/C), thereby delaying its ubiquitination and degradation. creative-proteomics.com

On the other hand, N-terminal acetylation can also mark specific proteins for degradation through a branch of the N-end rule pathway known as the Ac/N-end rule pathway. nih.govsemanticscholar.orgnih.gov In this pathway, the acetylated N-terminus is recognized as a degradation signal by specific E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the protein by the proteasome. nih.govnih.gov The E3 ligase Doa10 in yeast and its mammalian homolog MARCH6 are known to target proteins with acetylated N-terminal residues. biorxiv.org

The decision of whether an acetylated N-terminus acts as a protective shield or a degradation signal is thought to be conditional, potentially depending on factors such as protein folding and the accessibility of the acetylated terminus. nih.gov

Advanced Research Methodologies in N-Terminal Acetylation

The study of N-terminal acetylation has been greatly advanced by the development of sophisticated research methodologies. These techniques have enabled the identification of acetylated proteins on a proteome-wide scale, the characterization of the enzymes involved, and the elucidation of the functional consequences of this modification.

Proteomic Approaches:

N-AcetylScan® Proteomics: This technology utilizes proprietary antibodies that specifically recognize N-terminally acetylated peptides. cellsignal.com These antibodies are used to enrich N-acetylated peptides from complex protein digests, which are then identified and quantified by mass spectrometry. cellsignal.com This approach has been instrumental in generating motif logos that reveal the relative frequency of amino acids at and around the acetylation site. cellsignal.com

Enrichment using CNBr-activated Sepharose Resin: This method provides a simple and reproducible way to enrich Nα-acetylated peptides from a complex mixture, facilitating their identification by mass spectrometry. springernature.com

Predictive and Computational Methods:

NetAcet: This is a neural network-based tool that predicts N-terminal acetylation sites in proteins based on their amino acid sequence. oup.com Such predictive methods are valuable for identifying potential substrates of NATs and for guiding experimental studies. oup.com

Biochemical and Molecular Biology Techniques:

In vitro Acetylation Assays: These assays use purified NATs, synthetic peptides, and acetyl-CoA to study the substrate specificity of different NATs and to characterize their enzymatic activity. nih.gov

Site-directed Mutagenesis: This technique is used to alter specific amino acid residues within the catalytic site of NATs to investigate their role in catalysis, providing insights into the structure-function relationships of these enzymes. nih.gov

Differential N-terminome Analysis: By comparing the N-terminal peptides of proteins from wild-type and NAT-deficient cells, researchers can identify the in vivo substrates of specific NATs. nih.gov

X-ray Crystallography and Structural Biology for Enzyme Characterization

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of enzymes at atomic resolution. This powerful method provides invaluable insights into the architecture of enzyme active sites, substrate binding pockets, and the conformational changes that occur during catalysis. In the context of N-terminal acetyltransferases (NATs), the enzymes responsible for N-terminal acetylation, X-ray crystallography has been instrumental in understanding how they recognize both the Acetyl-CoA donor and the specific N-terminal sequences of their protein substrates.

Structural studies of various NATs have revealed a conserved core fold, yet with distinct adaptations in their substrate-binding grooves that confer their specificity. These structures show how the acetyl group from Acetyl-CoA is positioned for transfer to the N-terminal amine of the target protein. Were a molecule like "N-Coa-asp" to exist and function as an acetyl donor, its unique structure would necessitate a correspondingly unique binding pocket within a hypothetical enzyme. X-ray crystallography would be the primary tool to visualize such an interaction, providing a definitive structural basis for its mechanism of action. However, no such structures have been reported in the Protein Data Bank (PDB).

Site-Directed Mutagenesis for Catalytic Mechanism Elucidation

Site-directed mutagenesis is a powerful molecular biology technique used to probe the function of specific amino acid residues within a protein. By systematically replacing individual amino acids, researchers can identify those critical for substrate binding, catalysis, and protein stability. This method has been extensively applied to NATs to dissect their catalytic mechanisms.

For instance, mutagenesis studies have identified key acidic and basic residues within the active sites of NATs that are essential for catalysis, likely by acting as general bases to deprotonate the N-terminal amine and facilitate its nucleophilic attack on the acetyl group of Acetyl-CoA. If "this compound" were a substrate, site-directed mutagenesis would be employed to identify the residues in a putative enzyme responsible for recognizing and binding the aspartate moiety of the molecule. This would involve mutating residues in the vicinity of the proposed binding site and assessing the impact on enzymatic activity. The absence of any published research on enzymes that utilize "this compound" means that no such mutagenesis studies have been performed.

Proteomics Approaches for Identifying Acetylated Substrates

Modern proteomics, powered by high-resolution mass spectrometry, has been pivotal in identifying thousands of N-terminally acetylated proteins within cells. These approaches typically involve the enrichment of N-terminal peptides from a complex protein mixture, followed by mass spectrometric analysis to identify the specific protein and the nature of its N-terminal modification.

These large-scale studies have consistently identified the addition of an acetyl group (mass shift of 42.01 Da) to the N-termini of proteins, consistent with the use of Acetyl-CoA as the donor. If "this compound" were to act as a donor for a different N-terminal modification, this would result in a distinct mass shift corresponding to the transferred group. A comprehensive search of proteomics databases and literature reveals no evidence of a widespread N-terminal modification that would correspond to the transfer of a moiety from a putative "this compound" molecule.

In vitro and In vivo Assays for Enzymatic Activity

The activity of NATs is routinely measured using a variety of in vitro and in vivo assays. In vitro assays typically involve incubating the purified enzyme with a synthetic peptide substrate and Acetyl-CoA, and then detecting the acetylated peptide product, often using methods like HPLC or mass spectrometry. In vivo assays can involve manipulating the expression of NATs in cells and then assessing the impact on the N-terminal acetylation status of specific proteins or the entire proteome.

These assays are crucial for characterizing the substrate specificity and kinetic parameters of NATs. Any investigation into a novel acetyl donor such as "this compound" would necessitate the development of specific assays to detect its activity. This would involve synthesizing the "this compound" compound and then using it in enzymatic reactions with purified enzymes or in cell-based systems. The lack of any reports on the synthesis or use of "this compound" in such assays further underscores its currently unrecognized status in the field of N-terminal protein acetylation.

Broader Intersections of Coenzyme a and Aspartate in Acyltransferase Biochemistry

General Principles of Acyl-CoA Dependent Transferases

Acyl-CoA dependent transferases are a large and diverse group of enzymes that utilize the high-energy thioester bond of acyl-CoA molecules to drive the acylation of a wide range of substrates. This process is central to numerous metabolic pathways, including the synthesis and degradation of fatty acids, the production of secondary metabolites, and the detoxification of xenobiotics.

Coenzyme A is an essential cofactor in all domains of life, primarily functioning as a carrier of acyl groups. nih.gov The reactivity of CoA is centered on its terminal sulfhydryl group, which forms a high-energy thioester bond with acyl groups. This thioester linkage makes the acyl group highly electrophilic and primed for transfer to a nucleophilic acceptor. This activation of the acyl group is a recurring theme in metabolism, enabling thermodynamically unfavorable reactions to proceed. brainkart.com Acetyl-CoA, the two-carbon acyl-CoA derivative, is a central hub in metabolism, connecting glycolysis, fatty acid oxidation, and the citric acid cycle. youtube.comcreative-proteomics.com

The role of CoA extends beyond simple acyl group activation. The CoA moiety itself provides a molecular handle that is recognized by the active sites of various enzymes, ensuring the correct positioning of the acyl group for catalysis. Furthermore, the pool of cellular CoA and its acylated derivatives is tightly regulated, reflecting the metabolic state of the cell. smpdb.ca

N-acyltransferases (NATs) represent a significant class of acyl-CoA dependent transferases that catalyze the transfer of an acyl group to the amino group of a substrate. This family of enzymes is characterized by its broad substrate specificity, acting on a diverse array of acceptor molecules including amino acids, polyamines, and xenobiotics. This diversity is reflected in the wide range of biological processes they influence, from the regulation of gene expression through histone modification to the synthesis of signaling molecules and the detoxification of foreign compounds. creative-proteomics.com

One well-characterized example is glycine (B1666218) N-acyltransferase (GLYAT), which is involved in the detoxification of xenobiotic carboxylic acids. nih.gov This enzyme catalyzes the transfer of an acyl group from an acyl-CoA, such as benzoyl-CoA, to the amino group of glycine, forming an N-acylglycine that is more readily excreted. nih.gov The substrate promiscuity of some NATs allows them to process a wide variety of acyl-CoAs and amine-containing acceptors, contributing to metabolic flexibility.

Enzyme FamilyAcyl Donor (Example)Acyl Acceptor (Example)Biological Function
GCN5-related N-acetyltransferases (GNATs) Acetyl-CoAHistones, AminoglycosidesGene regulation, Antibiotic resistance
Glycine N-acyltransferase (GLYAT) Benzoyl-CoAGlycineXenobiotic detoxification
Spermidine (B129725)/spermine N1-acetyltransferase (SSAT) Acetyl-CoASpermidine, SperminePolyamine catabolism
Arylamine N-acetyltransferases (NATs) Acetyl-CoAAromatic aminesDrug metabolism, Carcinogen activation

Catalytic Strategies of Acyl-CoA Transferases

Acyl-CoA transferases employ a range of catalytic strategies to facilitate the efficient and specific transfer of acyl groups. These mechanisms are largely dictated by the architecture of the enzyme's active site and the nature of the amino acid residues involved in catalysis.

A common catalytic strategy employed by many acyl-CoA transferases involves a nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester. This is often facilitated by a catalytic triad (B1167595) of amino acid residues within the active site, classically composed of a nucleophile (such as cysteine or serine), a general base (often histidine), and an acid (commonly aspartate or glutamate).

The reaction mechanism typically proceeds through a two-step "ping-pong" kinetic mechanism. In the first step, the nucleophilic residue of the enzyme attacks the acyl-CoA, leading to the formation of a covalent acyl-enzyme intermediate and the release of Coenzyme A. In the second step, the acceptor molecule enters the active site and its nucleophilic group attacks the acyl-enzyme intermediate, transferring the acyl group to the acceptor and regenerating the free enzyme.

While the classic Cys-His-Asp triad is well-documented, variations exist. For instance, some transferases may utilize a catalytic dyad or rely on a single activated residue for nucleophilic catalysis. The specific residues involved and their spatial arrangement are critical for both catalytic efficiency and substrate specificity.

The remarkable specificity of acyl-CoA transferases for both their acyl-CoA donors and acceptor substrates is a key feature of their biological function. This specificity is determined by the three-dimensional structure of the enzyme's active site, which creates a binding pocket that is complementary in shape, size, and chemical properties to the specific substrates.

Key determinants of substrate specificity include:

Steric hindrance: The size and shape of the active site can physically exclude molecules that are too large or of an incorrect conformation.

Hydrophobic and electrostatic interactions: The amino acid residues lining the active site form specific non-covalent interactions with the substrate, such as hydrogen bonds, van der Waals forces, and salt bridges, which contribute to binding affinity and orientation.

Induced fit: In some cases, the binding of the substrate can induce a conformational change in the enzyme, leading to a more precise fit and optimal positioning of the catalytic residues.

Regulation of acyl-CoA transferase activity is also crucial for maintaining metabolic homeostasis. This can occur at multiple levels, including transcriptional control of enzyme expression, allosteric regulation by metabolic intermediates, and post-translational modifications. For example, the activity of certain transferases can be modulated by the cellular concentrations of substrates and products, providing a feedback mechanism to control metabolic flux.

Regulatory MechanismDescriptionExample
Transcriptional Control The rate of enzyme synthesis is regulated in response to cellular needs.Upregulation of fatty acid synthase gene expression in response to high carbohydrate intake.
Allosteric Regulation The binding of a small molecule to a site other than the active site alters the enzyme's activity.Feedback inhibition of an early enzyme in a biosynthetic pathway by the final product.
Post-Translational Modification Covalent modification of the enzyme, such as phosphorylation or acetylation, can alter its activity.Phosphorylation of acetyl-CoA carboxylase to regulate fatty acid synthesis.

Interconnections in Metabolic Networks

The metabolic pathways involving Coenzyme A and aspartate are intricately interconnected, highlighting the integrated nature of cellular metabolism. Aspartate, a non-essential amino acid, serves as a key precursor for the biosynthesis of several other amino acids, as well as purines and pyrimidines. oup.com Crucially, aspartate is a direct precursor to β-alanine, a key component of Coenzyme A. nih.govyoutube.com

The synthesis of pantothenate (vitamin B5), the immediate precursor to CoA, requires the condensation of pantoate and β-alanine. nih.gov The β-alanine is derived from the decarboxylation of aspartate, a reaction catalyzed by aspartate-1-decarboxylase. nih.gov This direct link means that the availability of aspartate can influence the cellular pool of Coenzyme A, and consequently, all CoA-dependent metabolic pathways.

Furthermore, both aspartate and acetyl-CoA are central players in the citric acid cycle. Oxaloacetate, a key intermediate in the cycle, can be converted to aspartate via transamination. oup.com Conversely, the catabolism of several amino acids, including those derived from aspartate, can lead to the production of acetyl-CoA, which then enters the citric acid cycle for energy production. khanacademy.org This creates a dynamic interplay where the pools of these crucial metabolites are interconvertible and responsive to the cell's energetic and biosynthetic needs.

The malate-aspartate shuttle is another critical intersection, facilitating the transport of reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. This shuttle relies on the interconversion of malate (B86768) and oxaloacetate, and aspartate and α-ketoglutarate, further underscoring the intimate relationship between aspartate metabolism and cellular energy production.

Contribution of Acetyl-CoA to Various Anabolic and Catabolic Processes

Acetyl-Coenzyme A (acetyl-CoA) stands as a central hub in cellular metabolism, participating in a wide array of both energy-generating (catabolic) and biosynthetic (anabolic) reactions. nih.gov Its main function is to carry the acetyl group into the citric acid cycle for oxidation and energy production. wikipedia.org However, its roles extend far beyond this central catabolic pathway.

Anabolic Roles:

In anabolic metabolism, acetyl-CoA serves as a crucial building block for a variety of essential biomolecules. nih.gov When cellular energy levels are high, citrate (B86180), which is formed from acetyl-CoA and oxaloacetate, can be transported from the mitochondria to the cytoplasm. wikipedia.org There, the enzyme ATP citrate lyase cleaves it to regenerate acetyl-CoA and oxaloacetate. wikipedia.org This cytosolic pool of acetyl-CoA is the primary precursor for:

Fatty Acid Synthesis: Cytosolic acetyl-CoA is the committed substrate for de novo lipogenesis, the process of creating new fatty acids. nih.govwikipedia.org

Cholesterol Biosynthesis: The synthesis of cholesterol and other isoprenoids begins with the condensation of acetyl-CoA molecules. nih.govyoutube.com

Neurotransmitter Synthesis: Acetyl-CoA is a key substrate for the synthesis of the neurotransmitter acetylcholine. nih.gov

Catabolic Roles:

The primary catabolic fate of acetyl-CoA is its oxidation in the tricarboxylic acid (TCA) cycle. nih.gov This process generates ATP, the cell's main energy currency, as well as reducing equivalents (NADH and FADH2) that are used in the electron transport chain. droracle.ai Acetyl-CoA is derived from several catabolic sources:

Glycolysis: The breakdown of glucose produces pyruvate (B1213749), which is then converted to acetyl-CoA in the mitochondria. nih.gov

β-oxidation of Fatty Acids: The breakdown of fatty acids generates significant amounts of acetyl-CoA. wikipedia.org

Amino Acid Catabolism: The degradation of certain amino acids also yields acetyl-CoA. youtube.com

Under conditions of carbohydrate scarcity, mitochondrial acetyl-CoA in the liver can be used to synthesize ketone bodies, which serve as an alternative fuel source for tissues like the brain and heart. nih.gov

Metabolic Process Role of Acetyl-CoA Primary Cellular Location
Anabolism
Fatty Acid SynthesisPrecursorCytosol
Cholesterol SynthesisPrecursorCytosol/ER
Acetylcholine SynthesisAcetyl Group DonorCytosol
Catabolism
Citric Acid (TCA) CycleSubstrate for OxidationMitochondria
Ketone Body SynthesisPrecursorMitochondria (Liver)

Role of Aspartate as a Metabolic Precursor

Aspartate, a non-essential amino acid, is a pivotal molecule in both nitrogen and carbon metabolism. nih.gov It is synthesized in the human body from oxaloacetate, an intermediate of the citric acid cycle, through a transamination reaction. wikipedia.org Its role as a precursor extends to a multitude of essential biomolecules.

In plants and microorganisms, aspartate is the parent compound for the "aspartate family" of amino acids, which includes four that are essential for humans: methionine, threonine, isoleucine, and lysine (B10760008). wikipedia.orgnih.gov

In human metabolism, aspartate serves as a direct precursor for:

Other Amino Acids: Aspartate can be converted to asparagine via the enzyme asparagine synthetase. smpdb.ca

Nucleotides: Aspartate provides one of the nitrogen atoms for the synthesis of inosine, a precursor to the purine (B94841) bases adenine (B156593) and guanine. wikipedia.org It is also a key component in the synthesis of pyrimidines.

Urea (B33335) Cycle: Aspartate is a key metabolite in the urea cycle, where it donates a nitrogen atom for the formation of argininosuccinate, facilitating the excretion of excess nitrogen. wikipedia.orgsmpdb.ca

Gluconeogenesis: Through its conversion back to oxaloacetate, aspartate can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.org

Furthermore, aspartate is a key component of the malate-aspartate shuttle, a crucial system for transporting reducing equivalents from the cytosol into the mitochondria for energy production. wikipedia.orgsmpdb.ca

Metabolic Pathway Role of Aspartate Resulting Product(s)
Amino Acid SynthesisPrecursorAsparagine, Methionine, Threonine, Isoleucine, Lysine
Purine SynthesisNitrogen DonorInosine, Adenine, Guanine
Pyrimidine SynthesisPrecursorPyrimidine nucleotides
Urea CycleNitrogen DonorArgininosuccinate, Urea
GluconeogenesisSubstrate (via Oxaloacetate)Glucose

Emerging Research Areas and Unexplored Mechanisms

The classical roles of Coenzyme A and acyltransferases are well-established, yet recent research has unveiled novel functions and regulatory mechanisms that expand their known biological significance. These emerging areas highlight a deeper integration of metabolic state with cellular regulation through protein modifications.

Non-canonical CoAlation of Proteins and Redox Regulation

Beyond its role as a carrier of acyl groups, Coenzyme A itself can be covalently attached to proteins in a post-translational modification termed protein CoAlation. nih.govresearchgate.net This process involves the formation of a disulfide bond between the thiol group of CoA and a reactive cysteine residue on a target protein. cam.ac.uk

Protein CoAlation is emerging as a significant mechanism in redox regulation, occurring in response to oxidative and metabolic stress. nih.govcam.ac.uk This modification can protect protein cysteine residues from irreversible overoxidation. researchgate.net A diverse range of cellular proteins has been identified as targets for CoAlation, and this modification can alter their molecular mass, charge, and enzymatic activity. nih.govresearchgate.net This reversible process represents a direct link between the metabolic state of the cell (as reflected by the CoA pool) and the redox regulation of protein function. cam.ac.uk

Key Features of Protein CoAlation:

Mechanism: Formation of a disulfide bond between CoA and a protein cysteine.

Inducers: Oxidizing agents and metabolic stress. cam.ac.uk

Function: Protects cysteine thiols from overoxidation and modulates protein activity. researchgate.net

Significance: Acts as a redox-sensitive post-translational modification linking metabolism to cellular signaling. nih.gov

Interplay of Acyltransferases with Other Post-Translational Modifications

Acyltransferases catalyze the transfer of acyl groups from acyl-CoAs onto various substrates, including proteins. nih.gov This protein acylation is a widespread post-translational modification (PTM) that plays a critical role in regulating protein function, localization, and stability. nih.govcaymanchem.com The activity and regulation of acyltransferases are intricately connected with other PTMs, creating a complex regulatory network.

The metabolic state of a cell dictates the availability of different acyl-CoA species, which in turn influences the types of acylation that can occur. creative-proteomics.com For example, the levels of acetyl-CoA directly impact protein acetylation, a key PTM in the regulation of histones and gene expression. nih.gov

There is significant crosstalk between different PTMs. For instance, the acylation of a particular amino acid residue can influence whether that same residue or a nearby one can be modified by other PTMs like phosphorylation or ubiquitination. abcam.com This interplay allows for a highly nuanced and integrated response to cellular signals. For example, nuclear-localized metabolic enzymes that generate acyl-CoAs can interact directly with acyltransferases, enhancing the efficiency of histone modifications and directly linking cellular metabolism to epigenetic regulation. creative-proteomics.com

Examples of PTM Interplay:

Acetylation and Phosphorylation: The acetylation of a lysine residue can prevent its ubiquitination, thereby stabilizing the protein. Conversely, the phosphorylation of a nearby serine or threonine can create a binding site for an acyltransferase, promoting acylation.

Acylation and Ubiquitination: These two modifications can be mutually exclusive on the same lysine residue, leading to a competitive regulation of protein stability and function.

This complex interplay underscores that the function of acyltransferases cannot be considered in isolation but rather as part of a dynamic and interconnected network of post-translational modifications that collectively fine-tune cellular processes in response to metabolic and environmental cues.

Q & A

Basic Research Questions

Q. What are the essential steps in synthesizing N-Coa-asp, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols for this compound should include detailed descriptions of reagents, reaction conditions (temperature, pH, solvent systems), and purification methods. To ensure reproducibility, document all parameters (e.g., molar ratios, incubation times) and validate purity via HPLC or mass spectrometry. Cross-reference with established guidelines for experimental reporting, such as providing step-by-step protocols in the main text and supplementary materials . For novel compounds, include crystallographic data or NMR spectra to confirm structural identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what methodological considerations are critical?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For stability studies, employ UV-Vis spectroscopy under varying pH and temperature conditions. Ensure instrument calibration and include internal standards (e.g., TMS for NMR) to minimize artifacts. Data should be analyzed using validated software (e.g., MestReNova for NMR) and compared against reference spectra .

Q. How should researchers design experiments to investigate the biochemical pathways involving this compound?

  • Methodological Answer : Start with in vitro assays (e.g., enzyme inhibition kinetics) to identify preliminary interactions. Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways. For in vivo studies, employ knockout models or siRNA silencing to isolate this compound’s role. Ensure controls account for off-target effects and use statistical power analysis to determine sample sizes .

Advanced Research Questions

Q. What strategies can address contradictions in experimental data related to this compound's stability under varying conditions?

  • Methodological Answer : Conduct replicate studies under identical conditions to rule out technical variability. Use multivariate analysis (e.g., PCA) to identify confounding factors (e.g., light exposure, solvent degradation). If discrepancies persist, perform cross-lab validation or employ advanced techniques like cryo-EM to visualize structural changes in real-time . Document all anomalies in supplementary materials for transparency .

Q. How can multi-omics data integration enhance the understanding of this compound's cellular interactions?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics tools (e.g., STRING, KEGG pathways) to map interaction networks. Apply machine learning algorithms (e.g., random forests) to prioritize key pathways. Validate findings with CRISPR-Cas9 gene editing or co-immunoprecipitation assays. Ensure metadata is FAIR-compliant (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in in vivo studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Account for inter-subject variability with mixed-effects models. For longitudinal data, apply repeated-measures ANOVA or survival analysis. Report confidence intervals and effect sizes to contextualize clinical relevance .

Guidelines for Data Management and Ethics

  • Data Sharing : Adhere to FAIR principles and institutional policies for depositing raw data in repositories like Zenodo or Gene Expression Omnibus (GEO). Include metadata such as experimental conditions, software versions, and calibration protocols .
  • Ethical Compliance : For animal studies, follow ARRIVE guidelines for reporting welfare measures. In human cell line research, document IRB approvals and consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.